molecular formula C12H16N2O3 B14795181 ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate

ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate

Cat. No.: B14795181
M. Wt: 236.27 g/mol
InChI Key: WHSSCTWVYIGYNN-UHFFFAOYSA-N
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Description

Ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically defined (2S,4S) configuration, an ethyl ester group at the C2 position, and a 4-pyridyloxy substituent at the C4 position of the pyrrolidine ring. The 4-pyridyloxy group introduces a nitrogen heterocycle, which may enhance hydrogen-bonding interactions with biological targets compared to purely aromatic substituents. Its ethyl ester moiety likely modulates lipophilicity and bioavailability relative to methyl ester analogs, influencing membrane permeability and metabolic stability .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-pyridin-4-yloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-16-12(15)11-7-10(8-14-11)17-9-3-5-13-6-4-9/h3-6,10-11,14H,2,7-8H2,1H3

InChI Key

WHSSCTWVYIGYNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CN1)OC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridyloxy Group: The pyridyloxy group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Esterification: The carboxylate group is esterified using ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidine N-oxide, while reduction could produce a pyrrolidine derivative with a different functional group.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : Bulkier substituents (e.g., naphthyloxy in ) may hinder rotational freedom or active-site access compared to smaller pyridyl or phenyl groups.
  • Ester Group Impact : Ethyl esters (as in the target compound) generally exhibit higher lipophilicity (logP) than methyl esters, which could enhance cell membrane penetration but reduce aqueous solubility .

Stereochemical Considerations

The (2S,4S) configuration is critical for biological activity in related compounds. For example:

  • In hepatitis C virus (HCV) protease inhibitors, the (2S,4R) configuration of analogs like 12a () is essential for binding to the NS3/4A protease active site .
  • Stereoisomerism in pyrrolidine derivatives (e.g., ’s (2S,4S,5S)-configured compounds) directly correlates with antiviral potency, highlighting the importance of the target compound’s (2S,4S) stereochemistry .

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